(R)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride (R)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16800992
InChI: InChI=1S/C11H18N2.2ClH/c1-13(2)9-11(12)8-10-6-4-3-5-7-10;;/h3-7,11H,8-9,12H2,1-2H3;2*1H/t11-;;/m1../s1
SMILES:
Molecular Formula: C11H20Cl2N2
Molecular Weight: 251.19 g/mol

(R)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride

CAS No.:

Cat. No.: VC16800992

Molecular Formula: C11H20Cl2N2

Molecular Weight: 251.19 g/mol

* For research use only. Not for human or veterinary use.

(R)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride -

Specification

Molecular Formula C11H20Cl2N2
Molecular Weight 251.19 g/mol
IUPAC Name (2R)-1-N,1-N-dimethyl-3-phenylpropane-1,2-diamine;dihydrochloride
Standard InChI InChI=1S/C11H18N2.2ClH/c1-13(2)9-11(12)8-10-6-4-3-5-7-10;;/h3-7,11H,8-9,12H2,1-2H3;2*1H/t11-;;/m1../s1
Standard InChI Key ZURBYNBDHKDKQY-NVJADKKVSA-N
Isomeric SMILES CN(C)C[C@@H](CC1=CC=CC=C1)N.Cl.Cl
Canonical SMILES CN(C)CC(CC1=CC=CC=C1)N.Cl.Cl

Introduction

Chemical Identity and Structural Properties

The compound belongs to the class of chiral diamines, with the (R)-enantiomer configuration critical for its stereochemical interactions. Its molecular formula is C₁₁H₁₈N₂·2HCl, yielding a molecular weight of 251.2 g/mol. The dihydrochloride salt form enhances aqueous solubility, a feature common to pharmaceutical intermediates . Key structural elements include:

  • A phenyl group at the C3 position of the propane chain.

  • Dimethylamino groups at the N1 position, contributing to basicity and hydrogen-bonding potential.

  • A chiral center at the C2 position, dictating enantioselective biological activity.

Comparative analysis with structurally related compounds, such as N,N-dimethyl-1-phenyl-3-(1-naphthyloxy)propylamine , reveals shared features like the phenylpropane backbone and dimethylamino substituents. These analogs exhibit boiling points near 388°C , suggesting similar thermal stability for the target compound.

Synthesis and Industrial Preparation

Synthetic Routes

The synthesis of (R)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride can be inferred from patented methodologies for analogous compounds. A representative pathway involves:

  • Condensation: Reacting 3-chloro-1-phenylpropanone with a nucleophile (e.g., ammonia or amines) under basic conditions .

  • Amination: Introducing dimethylamine via nucleophilic substitution, facilitated by polar aprotic solvents like dimethylformamide (DMF) .

  • Reduction: Converting intermediate ketones to amines using reductants such as NaBH₄ or NaBH₃CN .

  • Salt Formation: Treating the free base with hydrochloric acid to yield the dihydrochloride salt .

Enantioselective synthesis requires chiral catalysts or resolution techniques to isolate the (R)-enantiomer. For example, asymmetric hydrogenation of imine intermediates using transition-metal catalysts (e.g., Ru-BINAP complexes) could achieve high enantiomeric excess .

Process Optimization

Industrial-scale production prioritizes:

  • Cost Efficiency: Substituting toxic reagents (e.g., methyl isocyanate) with safer alternatives like formaldehyde for methylation .

  • Yield Enhancement: Optimizing reaction temperatures (-5°C to 5°C) and stoichiometric ratios to minimize byproducts .

  • Purification: Liquid-liquid extraction and recrystallization to achieve >95% purity .

Physicochemical Properties

Data extrapolated from analogs suggest the following properties:

PropertyValue/DescriptionSource Compound Reference
Density~1.15 g/cm³
Boiling Point388°C (at 760 mmHg)
SolubilityHighly soluble in water, methanol
Flash Point~188°C
LogP~4.7 (lipophilicity)

The dihydrochloride form reduces logP compared to the free base, improving bioavailability for pharmaceutical applications .

Pharmacological and Industrial Applications

Industrial Uses

  • Catalysis: Chiral diamines serve as ligands in asymmetric synthesis, enhancing enantioselectivity in C–C bond-forming reactions.

  • Polymer Chemistry: As crosslinking agents in epoxy resins, improving thermal stability .

  • Agrochemicals: Intermediate in herbicide formulations due to amine reactivity .

Future Research Directions

  • Enantioselective Synthesis: Developing scalable methods for (R)-enantiomer production.

  • Pharmacokinetics: Assessing absorption, distribution, and metabolism in preclinical models.

  • Structure-Activity Relationships: Modifying substituents to optimize receptor binding .

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